(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate
Description
"(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate" is an ester derivative combining a tetrahydrofuranone (2-oxooxolan-3-yl) moiety with a 2,3-dimethoxybenzoate group. The compound’s structure features two methoxy groups at the 2- and 3-positions of the benzene ring, which significantly influence its electronic and steric properties.
Properties
IUPAC Name |
(2-oxooxolan-3-yl) 2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-16-9-5-3-4-8(11(9)17-2)12(14)19-10-6-7-18-13(10)15/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIJHURKOFAVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate typically involves the esterification of 2,3-dimethoxybenzoic acid with 2-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects of Methoxy Group Positioning
The position of methoxy groups on the benzoate ring critically determines physicochemical behavior. Comparative studies on Cu(II) complexes of 2,3-, 3,5-, and 2,6-dimethoxybenzoates reveal distinct trends:
- Solubility : 3,5-dimethoxybenzoates exhibit the lowest solubility (10⁻⁵ mol·dm⁻³), while 2,6-dimethoxybenzoates are the most soluble (10⁻² mol·dm⁻³). 2,3-Dimethoxybenzoates fall between these extremes, attributed to inductive and mesomeric effects modulating electron density and steric hindrance .
- Magnetic Properties : All three derivatives form dimeric Cu(II) complexes with antiferromagnetic interactions. The 2,3- and 2,6-dimethoxybenzoates display lower effective magnetic moments (µeff = 1.47 BM at 296–303 K) compared to 3,5-dimethoxybenzoate (µeff = 1.75 BM at 298 K). This difference arises from stronger covalent metal-oxygen bonds in 2,3- and 2,6-derivatives, which enhance orbital overlap and reduce unpaired electron interactions .
Thermal Stability and Dehydration Behavior
Thermogravimetric analyses of Cu(II) dimethoxybenzoates show divergent dehydration pathways:
- 3,5-Dimethoxybenzoate : Loses two water molecules (CuL₂·2H₂O → CuL₂ → CuO).
- 2,6-Dimethoxybenzoate : Loses one water molecule (CuL₂·H₂O → CuL₂ → CuO).
These variations correlate with the coordination environment: water molecules in 3,5-derivatives occupy outer coordination spheres, whereas 2,6-derivatives retain inner-sphere hydration .
Comparative Data Table
| Property | 2,3-Dimethoxybenzoate Derivative | 3,5-Dimethoxybenzoate Derivative | 2,6-Dimethoxybenzoate Derivative |
|---|---|---|---|
| Solubility (mol·dm⁻³) | ~10⁻³ | ~10⁻⁵ | ~10⁻² |
| µeff (BM, room temp) | 1.47 | 1.75 | 1.47 |
| Dehydration Steps | Not reported | 2 H₂O lost | 1 H₂O lost |
| Coordination Geometry | Bidentate bridging carboxylate | Bidentate bridging carboxylate | Bidentate bridging carboxylate |
Data sourced from Cu(II) complex studies .
Steric and Electronic Contributions
- 2,3-Dimethoxybenzoate : Adjacent methoxy groups create steric hindrance, reducing solubility but enhancing electron delocalization via conjugation. This stabilizes dimeric structures in metal complexes.
- 3,5-Dimethoxybenzoate : Para-substituted methoxy groups minimize steric effects but maximize inductive electron withdrawal, lowering solubility and weakening metal-oxygen bonds.
- 2,6-Dimethoxybenzoate : Symmetric substitution reduces steric strain, favoring higher solubility and stronger metal-ligand interactions .
Research Findings and Implications
Antiferromagnetic Behavior: The dimeric Cu(II) complexes of 2,3-dimethoxybenzoate exhibit antiferromagnetic coupling (Bleaney-Bowers model), with exchange integral (J) values comparable to other carboxylate-bridged systems.
Synthetic Utility : The 2,3-dimethoxybenzoate group’s electronic profile may enhance reactivity in esterification or hydrolysis reactions, though direct studies on "(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate" are needed.
Biological Relevance: Dimethoxybenzoate derivatives are precursors in pharmaceutical synthesis (e.g., anticoagulants, anti-inflammatory agents). The tetrahydrofuranone moiety could further modulate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
